molecular formula C7H6FNO2 B1322631 5-Fluoro-2-methoxynicotinaldehyde CAS No. 351410-62-3

5-Fluoro-2-methoxynicotinaldehyde

Cat. No.: B1322631
CAS No.: 351410-62-3
M. Wt: 155.13 g/mol
InChI Key: YAGPZRLCMRMSFP-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxynicotinaldehyde is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemosensor for Copper Ion Detection

5-Fluoro-2-hydroxybenzaldehyde, a derivative closely related to 5-Fluoro-2-methoxynicotinaldehyde, has been used in the development of a chemosensor. This sensor selectively identifies Cu2+ ions, evidenced by a color change from colorless to yellow, which can be used for the visual detection of copper ions. This application is significant in the field of environmental monitoring and chemical analysis (Gao et al., 2014).

Fluorometric Studies

Another application involves the use of derivatives of this compound in fluorometric studies. For instance, the fluorometric determination of 5-methoxytryptamine in various tissues and fluids showcases its utility in biochemical analysis and medical diagnostics (Prozialeck et al., 1978).

Alzheimer's Disease Research

In Alzheimer's disease research, a derivative of this compound has been used in molecular imaging to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of patients. This application is vital for understanding the progression of Alzheimer's and potentially for the development of therapeutic strategies (Kepe et al., 2006).

Drug Delivery Research

A methoxy polyethylene glycol (mPEG) grafted chitosan micelle, incorporating a this compound derivative, has been explored as a drug carrier for anticancer chemotherapy. This showcases its potential in pharmaceutical formulations and targeted drug delivery (Fu et al., 2014).

Supercapacitor Application

The compound has also found application in the development of high-performance poly(5-fluoroindole) as charge storage material for supercapacitors. This research indicates its potential in the field of energy storage and material science (Wang et al., 2019).

Safety and Hazards

5-Fluoro-2-methoxynicotinaldehyde is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure. It may cause skin irritation (Category 2), serious eye irritation (Category 2), and respiratory irritation. It is also identified as having specific target organ toxicity with single exposure (Category 3) .

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-methoxynicotinaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in oxidative stress responses, such as heme oxygenase 1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO1) . These interactions are crucial for modulating cellular responses to oxidative stress and inflammation. Additionally, this compound has been shown to modulate the activity of microglial markers like CD11b/c, which are involved in immune responses .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it activates the nuclear factor erythroid-2 related factor 2 (Nrf2) signaling pathway, which plays a critical role in cellular defense mechanisms against oxidative stress . This activation leads to increased expression of antioxidant enzymes such as HO-1 and NQO1, thereby enhancing the cell’s ability to counteract oxidative damage . Furthermore, this compound has been shown to suppress microglial activation, which is essential for regulating immune responses in the central nervous system .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and modulation of enzyme activity. It binds to and activates the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes . This compound also inhibits the activity of pro-inflammatory enzymes, thereby reducing inflammation and oxidative stress . Additionally, this compound has been shown to modulate the expression of µ-opioid receptors (MOR), which are involved in pain regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable when stored at 2-8°C and is sensitive to air and moisture . Over time, it may undergo degradation, which can affect its efficacy in biochemical assays. Long-term studies have shown that this compound maintains its ability to modulate oxidative stress responses and inflammation in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits oxidative stress and inflammation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including increased oxidative stress and cellular damage . The threshold for these effects varies depending on the specific animal model and experimental conditions.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and inflammation. It interacts with enzymes such as HO-1 and NQO1, which are crucial for detoxifying reactive oxygen species and maintaining cellular redox balance . These interactions help modulate metabolic flux and maintain metabolite levels within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to areas where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and stability.

Subcellular Localization

This compound is localized to specific subcellular compartments where it can interact with target biomolecules. It is known to accumulate in areas with high oxidative stress, such as the mitochondria and endoplasmic reticulum . This localization is essential for its role in modulating oxidative stress responses and maintaining cellular homeostasis.

Properties

IUPAC Name

5-fluoro-2-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGPZRLCMRMSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627552
Record name 5-Fluoro-2-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351410-62-3
Record name 5-Fluoro-2-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-methoxynicotinaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To (5-fluoro-2-methoxy-pyridin-3-yl)-methanol (36, 8 g, 50.9 mmol) in 300 mL of ethyl acetate, manganese(IV) oxide (39.8 g, 458 mmol) was added and the mixture stirred at room temperature overnight. The reaction mixture was filtered through celite, and the celite bed rinsed with ethyl acetate. The filtrate was concentrated under vacuum, then passed through a plug of silica, eluting with 50% ethyl acetate in heptane to provide the desired compound as a light yellow solid (37, 4.5 g, 29.0 mmol, 57.0% yield).
Quantity
8 g
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reactant
Reaction Step One
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300 mL
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solvent
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39.8 g
Type
catalyst
Reaction Step One
Yield
57%

Synthesis routes and methods II

Procedure details

20 ml of tetrahydrofuran was cooled to −78° C., 2.41 ml of n-butyllithium (2.6 M, hexane solution) was added thereto, and the mixture was stirred. A solution of 1.50 g of 5-bromo-2-methoxy-3-pyridinecarboxaldehyde dimethyl acetal dissolved in 5 ml of tetrahydrofuran was added dropwise thereinto. After 25 minutes, a solution of 2.16 g of N-fluorobenzenesulfonimide dissolved in 20 ml of tetrahydrofuran was added dropwise thereinto over 20 minutes and the mixture was further stirred for 55 minutes. To the reaction mixture were added brine and 20 ml of 2N-hydrochloric acid, followed by stirring at room temperature. After 40 minutes, a diluted ammonia was added to the reaction solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, and then dried over anhydrous magnesium sulfate. The solvent was evaporated, to give a yellow oil. The oil was dissolved in 16 ml of acetone, 4 ml of 5N-hydrochloric acid was added thereto, and the mixture was left for 30 minutes at room temperature. An aqueous potassium carbonate was added to the reaction solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, and then dried over anhydrous magnesium sulfate. The solvent was evaporated, and the crude product was purified by silica gel column chromatography (n-hexane:ethyl acetate=15:1), to give 234 mg of the title compound as a slight yellow solid.
Quantity
2.41 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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brine
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0 (± 1) mol
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solvent
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
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solvent
Reaction Step Four
Quantity
1.5 g
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
2.16 g
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reactant
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20 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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